

Preclinical Pharmacokinetics and Metabolism of Apixaban: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and metabolism of **Apixaban**, a direct, potent, and selective inhibitor of Factor Xa. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) profile of **Apixaban** in various animal models, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Pharmacokinetic Profile

Apixaban exhibits favorable pharmacokinetic properties in preclinical species, characterized by good oral bioavailability, a small volume of distribution, and low systemic clearance.[1] These attributes suggest that **Apixaban** is primarily distributed to the blood, its site of therapeutic action.[2]

Absorption and Bioavailability

Following oral administration, **Apixaban** is well absorbed in several animal species, with the time to reach maximum plasma concentration (Tmax) typically observed between 1 to 2 hours. [3][4] The absolute oral bioavailability is good in rats, dogs, and chimpanzees, generally exceeding 50%.[1][5] However, rabbits exhibit significantly lower bioavailability and higher clearance compared to other species.[3][4][6]

Table 1: Oral Bioavailability of Apixaban in Preclinical Species



Species	Oral Bioavailability (%) Reference	
Rat	~50% or greater	[1]
34%	[7]	
Dog	~50% or greater	
88%	[7]	
28.4%	[8]	_
Chimpanzee	~50% or greater	
51%	[2][7]	
Rabbit	3%	[6]

Distribution

Apixaban demonstrates a small volume of distribution (Vd) across different animal models, indicating limited extravascular tissue distribution.[1][2] This is consistent with the drug remaining predominantly in the systemic circulation.[2] Plasma protein binding is high in rats and dogs, but lower in monkeys and rabbits.[3][4] In rats, tissue distribution studies using radiolabeled **Apixaban** showed the highest concentrations in organs of elimination such as the gastrointestinal tract, liver, and urinary bladder, with limited penetration into the brain and fetal tissues.[9]

Table 2: Volume of Distribution and Plasma Protein Binding of Apixaban



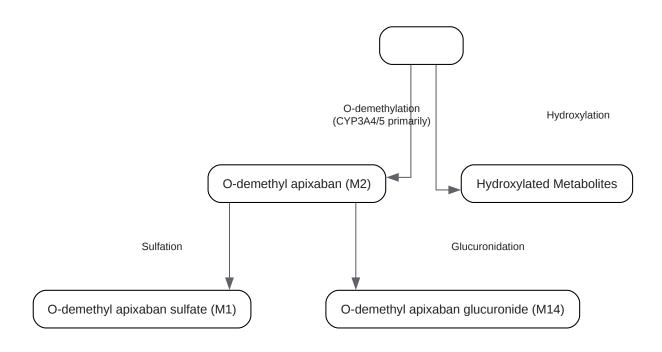
Species	Volume of Distribution (Vd) (L/kg)	Unbound Fraction (%)	Plasma Protein Binding (%)	Reference
Rat	~0.5	4%	92-96%	[1][3][4]
0.31	[2][7]			
Dog	~0.2	8%	92-96%	[3][4]
0.29	[2][7]	_		
0.177	[8]			
Chimpanzee	~0.17	5%	-	[2]
Monkey	-	-	59%	[3][4]
Rabbit	-	-	63%	[3][4]

Metabolism

The metabolism of **Apixaban** has been investigated in multiple species, revealing several metabolic pathways. The primary site of metabolism is the liver.[2][7] The main metabolic transformations include O-demethylation, hydroxylation, and subsequent sulfation or glucuronidation of the O-demethylated metabolite.[10][11] In vitro studies with human liver microsomes indicate that CYP3A4 is the primary enzyme responsible for the O-demethylation of **Apixaban**.[2][7]

The major circulating metabolite in humans, O-demethyl **apixaban** sulfate (M1), is also present in the plasma of mice, rats, and dogs, but to a lesser extent relative to the parent compound. [10][12] Rabbits, however, show a distinct metabolic profile with O-demethyl **apixaban** (M2) and O-demethyl **apixaban** glucuronide (M14) as the prominent circulating components, while **Apixaban** itself is a minor component.[10][12] Despite the presence of metabolites, unchanged **Apixaban** is the major drug-related component in the plasma of most species studied, except for rabbits.[10] Importantly, the major human metabolite, O-demethyl **apixaban** sulfate, is inactive against human Factor Xa.[3][13]





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Caption: Major metabolic pathways of Apixaban.

Excretion

Apixaban is eliminated through multiple pathways, including renal excretion, metabolism, and direct intestinal/biliary excretion.[3][7] The fecal route is the major elimination pathway in animals, accounting for over 54% of the administered dose, while urinary excretion is a minor route, accounting for less than 15%.[10][12] In bile duct-cannulated rats, a significant portion of an intravenous dose was recovered as unchanged drug in the feces, suggesting direct intestinal excretion.[10][12] Renal clearance constitutes approximately 10-30% of the systemic clearance in rats, dogs, and chimpanzees.[1]

Table 3: Systemic Clearance of **Apixaban** in Preclinical Species



Species	Systemic Clearance (CL) (L/h/kg)	Reference
Rat	~0.9	[1]
0.26	[7]	
Dog	~0.04	
0.052	[7]	
Chimpanzee	~0.018	
0.018	[2][7]	
Rabbit	2.55	[6]

Experimental Protocols

Detailed descriptions of the experimental protocols are synthesized from the available literature.

Animal Models

Preclinical studies of Apixaban have utilized various animal models, including:

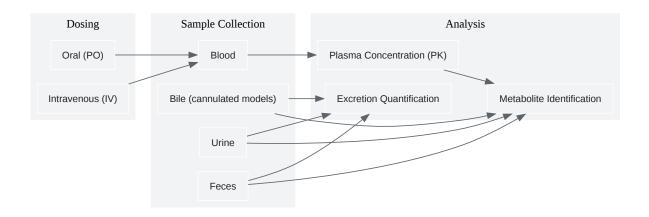
- Rodents: Male and female Sprague-Dawley rats, ICR mice.[9][10]
- Non-rodents: Male Beagle dogs, chimpanzees, and New Zealand White rabbits.[1][6][10]
- Specialized Models: Pregnant and lactating rats for tissue distribution studies, and bile duct-cannulated rats and dogs for excretion pathway analysis.[9][14]

Dosing and Sample Collection

Dosing: Apixaban was administered both intravenously (IV) and orally (PO).[8] For pharmacokinetic studies, doses were typically administered as a single bolus.[10] For some studies in dogs, oral doses of 5 mg/kg of 14C-labeled Apixaban were used.[5][15] In another study, dogs received 0.5 mg/kg IV or PO.[5][15]



Sample Collection: Blood samples were collected at various time points post-dosing via
appropriate methods for each species (e.g., tail vein, jugular vein).[16] Plasma was
separated by centrifugation and stored frozen until analysis.[17] For metabolism and
excretion studies, urine and feces were collected over specified periods.[10] In bile ductcannulated animals, bile was also collected.[10]



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